5-乙酰基-2,2'-联吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

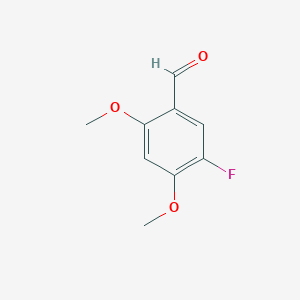

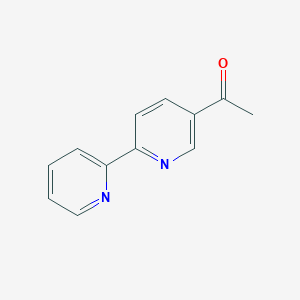

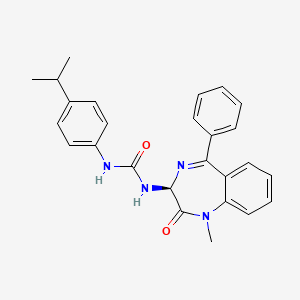

5-Acetyl-2,2’-bipyridine is a derivative of 2,2’-bipyridine, which is an organic compound with the formula C10H8N2 . This colorless solid is an important isomer of the bipyridine family. It is a bidentate chelating ligand, forming complexes with many transition metals .

Synthesis Analysis

The synthesis of 5-Acetyl-2,2’-bipyridine involves several steps. One method starts from 3,5-diacetyl-2,6-dimethylpyridine as a versatile precursor, which first reacts with aryl aldehydes to give α,β-unsaturated ketones by Aldol condensation and then by cyclization with hydrazine hydrate to generate a series of 3,5-bis(1-acetyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-2,6-dimethylpyridines .Molecular Structure Analysis

The molecular structure of 5-Acetyl-2,2’-bipyridine is similar to that of 2,2’-bipyridine, but with an acetyl group attached. The exact structure can be confirmed by methods such as X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving 5-Acetyl-2,2’-bipyridine are complex and can lead to a variety of products. For example, it can react with 2-arylidenemalononitrile through Michael addition, followed by cyclization of a nucleophilic attack by methoxy anion to give a series of 5-acetyl-4-aryl-6-methoxy-2,6-dimethyl[2,3-bipyridine]-5-carbonitrile .科学研究应用

1. 材料科学与化学

5-乙酰基-2,2'-联吡啶因其结构特征在材料科学中扮演着重要角色。它参与了咪唑并吡啶的合成,咪唑并吡啶是一种稠合的双环 5-6 杂环,以其在药物化学和材料科学中的广泛应用而闻名。这种部分衍生自容易获得的化学物质,通过缩合、多组分反应、氧化偶联等策略被用于化学的各个分支 (Bagdi 等,2015)。

2. 催化与化学反应

该化合物在催化和化学反应中找到了应用。例如,向镍亚硝酰化合物中加入 2,2'-联吡啶,会导致形成一种罕见的五配位镍亚硝酰配合物。这种配合物表现出显著的活性,例如通过双金属偶联反应形成 N2O,突出了其在高级化学过程中的重要性 (Wright 等,2012)。

3. 生物金属离子研究

5-乙酰基-2,2'-联吡啶在涉及生物和有毒金属离子的研究中也至关重要。它与 Co(II)、Cu(II)、Cd(II) 和 Pb(II) 等金属离子的二元配合物已在水溶液中得到研究。这些研究提供了 5-乙酰基-2,2'-联吡啶衍生物与金属离子相互作用的见解,为生物化学和毒理学领域做出了宝贵的贡献 (Saladini 等,2002)。

4. 光物理学与配位化学

在光物理学和配位化学领域,5-乙酰基-2,2'-联吡啶衍生物在各种配合物的合成中充当配体。这些配合物结合了联吡啶部分,用作有机金属分子线的模型系统,并提供了对这类系统的配位化学和光物理性质的见解 (Koutsantonis 等,2009)。

5. 光疗法和治疗剂

此外,基于 5-乙酰基-2,2'-联吡啶的配合物在光疗法和治疗剂中具有潜在的应用。合成诸如顺式-Ru(bpy)(2)(5CNU)(2)(bpy = 2,2'-联吡啶)之类的配合物,并研究其用作光激活双作用治疗剂,展示了该化合物在医学领域的潜力 (Garner 等,2011)。

安全和危害

未来方向

Bipyridines and their derivatives, including 5-Acetyl-2,2’-bipyridine, have a wide range of applications and continue to be a subject of research. Future directions could include the development of new synthetic methods, exploration of novel applications, and further investigation of their physical and chemical properties .

属性

IUPAC Name |

1-(6-pyridin-2-ylpyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-9(15)10-5-6-12(14-8-10)11-4-2-3-7-13-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINKZMZGJWSJJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2820429.png)

![N'-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide](/img/structure/B2820432.png)

![(4-Tert-butylphenyl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2820433.png)

![2,5-dimethyl-N-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2820437.png)

![5-chloro-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2820441.png)

![1-cyclopropyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrrolidin-2-one](/img/structure/B2820442.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2820444.png)